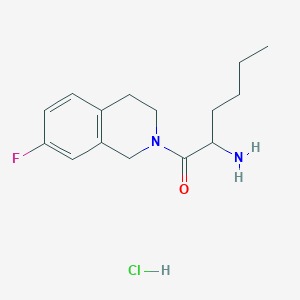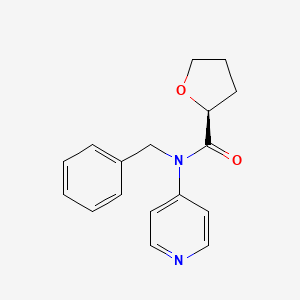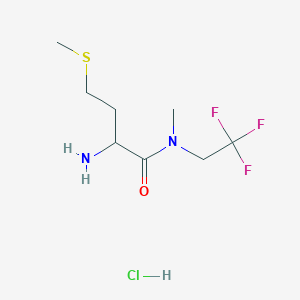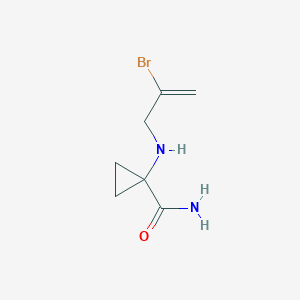
2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride, also known as CP-690,550, is a small molecule drug that has been widely studied for its potential therapeutic applications in various autoimmune diseases. It was first synthesized in 2003 by Pfizer, and since then, it has undergone extensive research to understand its mechanism of action, biochemical and physiological effects, and potential benefits and limitations for laboratory experiments.
Mecanismo De Acción
2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting JAK activity, this compound can prevent the activation and proliferation of immune cells, thereby reducing inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have potent immunosuppressive effects in both in vitro and in vivo models of autoimmune diseases. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and inhibit the activation and proliferation of immune cells, including T cells, B cells, and natural killer cells. In addition, this compound has been shown to have a favorable safety profile in preclinical and clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride has several advantages for laboratory experiments, including its potent immunosuppressive effects, favorable safety profile, and well-established mechanism of action. However, it also has some limitations, including its high cost and the need for specialized equipment and expertise to perform the experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its side effects. Another area of interest is the investigation of its potential therapeutic applications in other autoimmune diseases, such as lupus and inflammatory bowel disease. Finally, there is a need for further research to understand the long-term safety and efficacy of this compound in clinical settings.
Métodos De Síntesis
The synthesis of 2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride involves a multi-step process that starts with the reaction between 4-pyridin-4-ylsulfanylphenylacetic acid and cyclopropylamine. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminopyridine to give the final product, this compound. The hydrochloride salt is obtained by reacting the free base with hydrochloric acid.
Aplicaciones Científicas De Investigación
2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride has been studied extensively for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to have potent immunosuppressive effects by inhibiting the activity of Janus kinase (JAK) enzymes, which play a key role in the signaling pathways that regulate immune cell activation and proliferation.
Propiedades
IUPAC Name |
2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS.ClH/c20-16(11-18-12-1-2-12)19-13-3-5-14(6-4-13)21-15-7-9-17-10-8-15;/h3-10,12,18H,1-2,11H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPAIROEKLZGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC(=O)NC2=CC=C(C=C2)SC3=CC=NC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B7642982.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N,2,5-trimethylfuran-3-sulfonamide;hydrochloride](/img/structure/B7642983.png)

![N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7642995.png)

![N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643008.png)
![2-morpholin-4-yl-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7643009.png)

![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643032.png)


![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643046.png)
![N-[[3-(propan-2-ylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643057.png)
![2-Amino-1-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7643079.png)